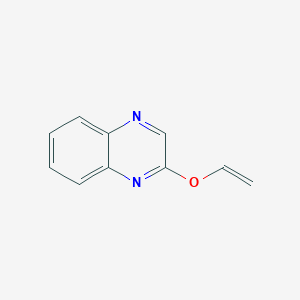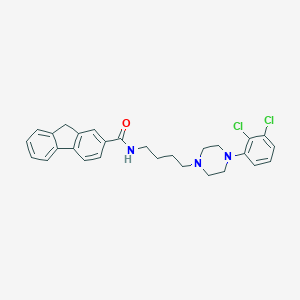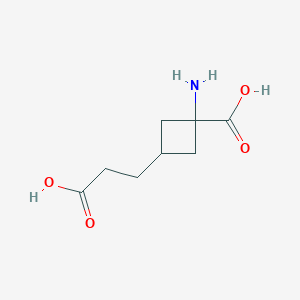![molecular formula C9H7NO2 B060679 1-(Furo[2,3-b]pyridin-6-yl)ethanone CAS No. 193750-68-4](/img/structure/B60679.png)
1-(Furo[2,3-b]pyridin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furo[2,3-b]pyridin-6-yl)ethanone, also known as FPE, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPE is a member of the furo[2,3-b]pyridine family, which is a class of compounds that have been found to possess diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(Furo[2,3-b]pyridin-6-yl)ethanone is not fully understood. However, it has been proposed that 1-(Furo[2,3-b]pyridin-6-yl)ethanone exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. 1-(Furo[2,3-b]pyridin-6-yl)ethanone has also been found to interact with various molecular targets, including COX-2, TNF-α, and caspase-3.
Biochemical and physiological effects:
1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to have various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
2. Induction of apoptosis: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
3. Reduction of oxidative stress: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
4. Inhibition of cell proliferation: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Furo[2,3-b]pyridin-6-yl)ethanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. 1-(Furo[2,3-b]pyridin-6-yl)ethanone is readily available and can be synthesized using a simple and efficient method.
2. 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to possess diverse biological activities, making it a potential candidate for various scientific research applications.
3. 1-(Furo[2,3-b]pyridin-6-yl)ethanone has low toxicity and is well tolerated by cells.
Some of the limitations of 1-(Furo[2,3-b]pyridin-6-yl)ethanone include:
1. The mechanism of action of 1-(Furo[2,3-b]pyridin-6-yl)ethanone is not fully understood, making it difficult to design experiments that target specific molecular pathways.
2. 1-(Furo[2,3-b]pyridin-6-yl)ethanone has poor solubility in aqueous solutions, which can limit its use in certain experiments.
3. The effects of 1-(Furo[2,3-b]pyridin-6-yl)ethanone on normal cells and tissues are not well studied, making it difficult to determine its safety profile.
Direcciones Futuras
There are several future directions for 1-(Furo[2,3-b]pyridin-6-yl)ethanone research, including:
1. Elucidating the mechanism of action of 1-(Furo[2,3-b]pyridin-6-yl)ethanone: Further studies are needed to fully understand the molecular pathways and targets involved in the biological activities of 1-(Furo[2,3-b]pyridin-6-yl)ethanone.
2. Developing 1-(Furo[2,3-b]pyridin-6-yl)ethanone derivatives: 1-(Furo[2,3-b]pyridin-6-yl)ethanone derivatives with improved solubility and bioavailability could be developed to enhance their therapeutic potential.
3. Studying the effects of 1-(Furo[2,3-b]pyridin-6-yl)ethanone on normal cells and tissues: Further studies are needed to determine the safety profile of 1-(Furo[2,3-b]pyridin-6-yl)ethanone and its effects on normal cells and tissues.
4. Investigating the potential of 1-(Furo[2,3-b]pyridin-6-yl)ethanone as a therapeutic agent: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has shown promising results in preclinical studies, and further studies are needed to determine its potential as a therapeutic agent for various diseases.
In conclusion, 1-(Furo[2,3-b]pyridin-6-yl)ethanone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to possess diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective activities. Further studies are needed to fully understand the mechanism of action of 1-(Furo[2,3-b]pyridin-6-yl)ethanone and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(Furo[2,3-b]pyridin-6-yl)ethanone involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with furan-2-carbaldehyde in the presence of a base. The resulting compound is then subjected to a reduction reaction to yield 1-(Furo[2,3-b]pyridin-6-yl)ethanone. This method has been reported to have a good yield and purity.
Aplicaciones Científicas De Investigación
1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to possess a wide range of biological activities, making it a potential candidate for various scientific research applications. Some of the reported applications include:
1. Anti-inflammatory activity: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Anticancer activity: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
3. Antioxidant activity: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Neuroprotective activity: 1-(Furo[2,3-b]pyridin-6-yl)ethanone has been shown to protect against neurodegenerative diseases by inhibiting oxidative stress and reducing inflammation.
Propiedades
Número CAS |
193750-68-4 |
|---|---|
Nombre del producto |
1-(Furo[2,3-b]pyridin-6-yl)ethanone |
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-furo[2,3-b]pyridin-6-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-5H,1H3 |
Clave InChI |
PEUWBWHDISEQLP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=C(C=C1)C=CO2 |
SMILES canónico |
CC(=O)C1=NC2=C(C=C1)C=CO2 |
Sinónimos |
Ethanone, 1-furo[2,3-b]pyridin-6-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)
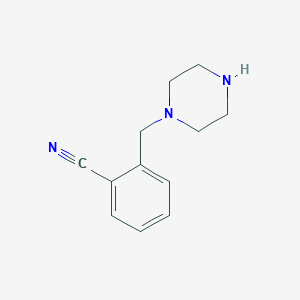



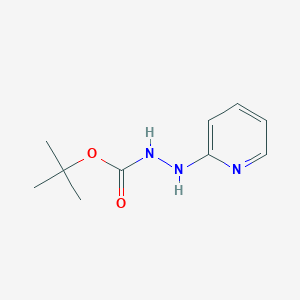


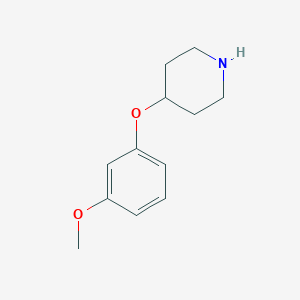
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
